molecular formula C9H6FNO B12356274 8-fluoro-4aH-quinolin-2-one

8-fluoro-4aH-quinolin-2-one

Cat. No.: B12356274
M. Wt: 163.15 g/mol
InChI Key: LTYMLQKMXAZYAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-fluoro-4aH-quinolin-2-one is a fluorinated derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties. This compound is part of a broader class of fluorinated quinolines, which have been extensively studied for their diverse applications in medicine, agriculture, and industry .

Preparation Methods

The synthesis of 8-fluoro-4aH-quinolin-2-one involves various methods, including cyclization, cycloaddition reactions, and direct fluorination. One common synthetic route is the nucleophilic displacement of halogen atoms or the diaza group. Industrial production methods often utilize organometallic compounds and cross-coupling reactions to achieve high yields and purity .

Chemical Reactions Analysis

8-fluoro-4aH-quinolin-2-one undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions are prevalent, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

    Cross-Coupling Reactions: These reactions often involve palladium or nickel catalysts to form carbon-carbon bonds

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can produce a variety of functionalized quinolines.

Scientific Research Applications

8-fluoro-4aH-quinolin-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 8-fluoro-4aH-quinolin-2-one involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. By stabilizing the enzyme-DNA complex, it prevents the progression of the replication fork, leading to cell death .

Comparison with Similar Compounds

8-fluoro-4aH-quinolin-2-one can be compared with other fluorinated quinolines such as:

  • 6-fluoroquinoline
  • 8-fluoroquinoline
  • 6,8-difluoroquinoline

These compounds share similar structural features but differ in their specific biological activities and applications. The unique positioning of the fluorine atom in this compound contributes to its distinct properties and effectiveness in various applications .

Properties

Molecular Formula

C9H6FNO

Molecular Weight

163.15 g/mol

IUPAC Name

8-fluoro-4aH-quinolin-2-one

InChI

InChI=1S/C9H6FNO/c10-7-3-1-2-6-4-5-8(12)11-9(6)7/h1-6H

InChI Key

LTYMLQKMXAZYAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2C=CC(=O)N=C2C(=C1)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.